(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: Hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide, can be employed.
Alkylation with Diethylamino Group:
Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (E)-3-(2-methoxyphenyl)allylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the carbonyl group, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can modify the diethylamino group or other substituents on the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.
Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 6-hydroxybenzofuran and 7-aminobenzofuran share structural similarities.
Diethylamino Substituted Compounds: Compounds such as diethylaminoethyl ethers and amides.
Uniqueness
Structural Complexity: The combination of a benzofuran core with a diethylamino group and an (E)-3-(2-methoxyphenyl)allylidene moiety makes this compound unique.
Biological Activity: Its potential biological activity distinguishes it from simpler benzofuran derivatives.
This detailed overview provides a comprehensive understanding of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-24(5-2)15-18-19(25)14-13-17-22(26)21(28-23(17)18)12-8-10-16-9-6-7-11-20(16)27-3/h6-14,25H,4-5,15H2,1-3H3/b10-8+,21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMGQGMVRQTEG-IKLMVFQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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